2-(But-3-en-2-yl)naphthalene-1,4-dione
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Overview
Description
2-(But-3-en-2-yl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are found in various natural sources
Preparation Methods
The synthesis of 2-(But-3-en-2-yl)naphthalene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of naphthalene derivatives. For instance, the industrial synthesis of naphthoquinones often involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst . In the laboratory, naphthoquinones can be produced by the oxidation of naphthalene with chromium trioxide . Another method includes the Diels-Alder reaction, where 1,4-naphthoquinone acts as a strong dienophile .
Chemical Reactions Analysis
2-(But-3-en-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a strong dienophile in Diels-Alder reactions . Common reagents used in these reactions include chromium trioxide for oxidation and tin (IV) chloride for catalyzed cycloaddition . Major products formed from these reactions include derivatives of naphthoquinone, which have significant pharmacological properties .
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of biologically active quinones, which have anti-inflammatory, antimicrobial, and anticancer activities . Naphthoquinone derivatives are also used in the development of dyes and as biochemical tools for non-invasive detection of pathological areas in cells and tissues . Additionally, they have applications in the treatment of neurodegenerative diseases and myocardial infarction .
Mechanism of Action
The mechanism of action of 2-(But-3-en-2-yl)naphthalene-1,4-dione involves its ability to undergo redox cycling, generating reactive oxygen species that can destroy tumor cells . The quinone ring contains a system of double bonds conjugated with carbonyl groups, making it susceptible to reduction, oxidation, and addition of nucleophiles . This compound targets various molecular pathways, including those involved in inflammation and cancer .
Comparison with Similar Compounds
2-(But-3-en-2-yl)naphthalene-1,4-dione can be compared to other naphthoquinone derivatives such as 2-methyl-1,4-naphthoquinone (menadione), juglone, and plumbagin . These compounds share similar chemical structures but differ in their biological activities and applications. For instance, menadione is a more effective coagulant than vitamin K, while juglone and plumbagin have significant antibacterial and antifungal properties . The uniqueness of this compound lies in its specific structure and the potential for diverse applications in scientific research and medicine.
Properties
CAS No. |
74785-26-5 |
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Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-but-3-en-2-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H12O2/c1-3-9(2)12-8-13(15)10-6-4-5-7-11(10)14(12)16/h3-9H,1H2,2H3 |
InChI Key |
YHGGZCXTIKTBSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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